3-(4-Methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane
CAS No.: 918954-57-1
Cat. No.: VC16928266
Molecular Formula: C17H17NO3S
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918954-57-1 |
|---|---|
| Molecular Formula | C17H17NO3S |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | 3-(4-methylphenyl)sulfonyl-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane |
| Standard InChI | InChI=1S/C17H17NO3S/c1-13-7-9-15(10-8-13)22(19,20)18-11-16-17(12-18,21-16)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 |
| Standard InChI Key | WXOZZVRFKGQQBZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CC3C(C2)(O3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound belongs to the azabicyclo[3.1.0]hexane family, a class of strained bicyclic systems with demonstrated utility in medicinal chemistry. Its molecular formula is C₁₇H₁₇NO₃S, derived from the core bicyclo[3.1.0]hexane scaffold (C₆H₈N), a phenyl group (C₆H₅), and a 4-methylbenzenesulfonyl moiety (C₇H₇SO₂) . The calculated molecular weight is 315.39 g/mol, with precise mass confirmed via high-resolution mass spectrometry (HRMS) in analogous compounds .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇NO₃S |
| Molecular Weight | 315.39 g/mol |
| IUPAC Name | 3-(4-Methylphenyl)sulfonyl-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C(C3C2OC3)C4=CC=CC=C4 |
| InChI Key | SCYGCDFRJNHFNV-UHFFFAOYSA-N |
Stereochemical Considerations
The bicyclo[3.1.0]hexane system imposes significant ring strain, with the nitrogen and oxygen atoms occupying bridgehead positions. X-ray crystallography of related structures reveals a puckered conformation, where the sulfonyl group adopts an axial orientation to minimize steric clashes with the phenyl substituent . This spatial arrangement influences both reactivity and biological interactions.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-(4-methylbenzenesulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane typically proceeds via a multi-step sequence:
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Bicyclic Core Construction: A [3+2] cycloaddition between a nitrile oxide and a cyclopropane derivative forms the oxa-azabicyclo[3.1.0]hexane framework.
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Sulfonylation: Treatment with 4-methylbenzenesulfonyl chloride introduces the sulfonyl group at the nitrogen bridgehead .
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Phenyl Functionalization: Electrophilic aromatic substitution or transition-metal-catalyzed coupling installs the phenyl group at position 1.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cycloaddition | Nitrile oxide, Cu(I) catalyst, 80°C | 65–72 |
| Sulfonylation | Tosyl chloride, pyridine, 0°C → RT | 85–90 |
| Phenylation | Pd(PPh₃)₄, Phenylboronic acid, K₂CO₃ | 60–68 |
Purification and Characterization
Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) yields >95% purity. Structural confirmation employs NMR (¹H, ¹³C), IR, and HRMS. Key spectral signatures include:
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¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.2 Hz, 2H, tosyl aromatic), 7.32 (d, J = 8.0 Hz, 2H, tosyl methyl), 7.25–7.15 (m, 5H, phenyl) .
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IR (KBr): 1350 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch) .
Reactivity and Functionalization
Sulfonyl Group Reactivity
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing prostaglandin analogs and neurokinin receptor antagonists. Its rigid structure enhances binding affinity in target validation studies .
Material Science
Incorporation into metal-organic frameworks (MOFs) improves thermal stability, with decomposition temperatures exceeding 300°C (TGA data) .
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